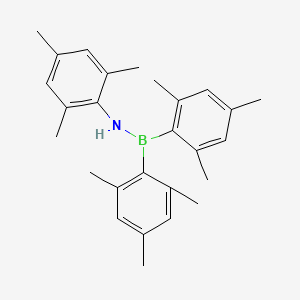
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is a chemical compound known for its unique structure and properties. It consists of a boron atom bonded to three 2,4,6-trimethylphenyl groups and one amine group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Tris(2,4,6-trimethylphenyl)boranamine typically involves the reaction of boron trichloride with 2,4,6-trimethylphenyl lithium, followed by the addition of ammonia or an amine source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, and borohydrides, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,1,1-Tris(2,4,6-trimethylphenyl)boranamine involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4,6-trimethylphenyl)borane: Similar in structure but lacks the amine group.
Trimesitylborane: Another boron-containing compound with similar applications in organic synthesis.
Uniqueness
N,1,1-Tris(2,4,6-trimethylphenyl)boranamine is unique due to the presence of the amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile reagent in both research and industrial applications.
Propriétés
Numéro CAS |
109151-64-6 |
|---|---|
Formule moléculaire |
C27H34BN |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-bis(2,4,6-trimethylphenyl)boranyl-2,4,6-trimethylaniline |
InChI |
InChI=1S/C27H34BN/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29-27-23(8)14-18(3)15-24(27)9/h10-15,29H,1-9H3 |
Clé InChI |
KWOISTDIZJFNIT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)NC3=C(C=C(C=C3C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


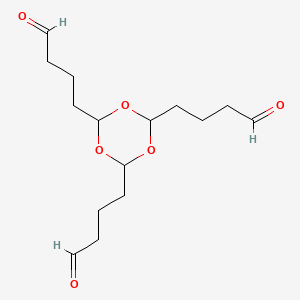


![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
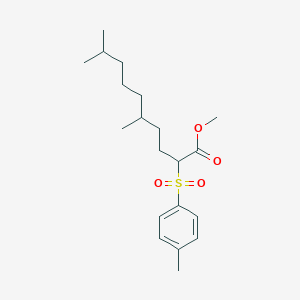
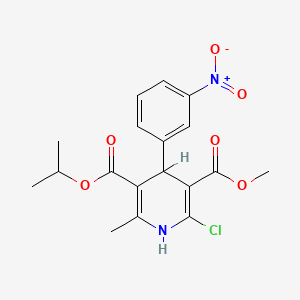
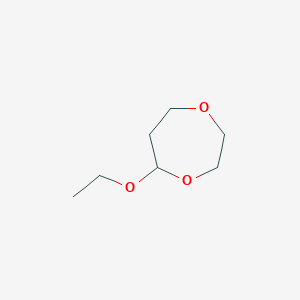
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
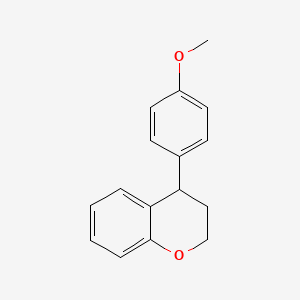
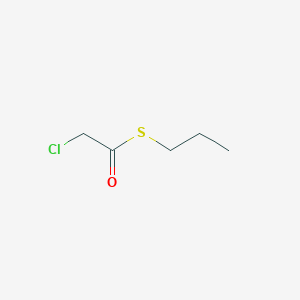
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)
